molecular formula C9H7NO2 B1268816 Benzofuran-3-carboxamide CAS No. 959304-51-9

Benzofuran-3-carboxamide

Cat. No.: B1268816
CAS No.: 959304-51-9
M. Wt: 161.16 g/mol
InChI Key: LIQVEXOTZPWBDF-UHFFFAOYSA-N
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Description

Benzofuran-3-carboxamide is a heterocyclic organic compound that features a benzofuran ring fused with a carboxamide group at the third position Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Mechanism of Action

Target of Action

Benzofuran-3-carboxamide primarily targets specific enzymes and receptors involved in various biological processes. These targets often include kinases, which play crucial roles in cell signaling pathways, and receptors involved in inflammatory responses . By interacting with these targets, this compound can modulate cellular activities and influence disease outcomes.

Mode of Action

The compound interacts with its targets through binding to the active sites of enzymes or receptors. This binding can inhibit or activate the target’s function, leading to changes in downstream signaling pathways. For example, if this compound inhibits a kinase, it can prevent the phosphorylation of downstream proteins, thereby altering cellular responses such as proliferation or apoptosis .

Biochemical Pathways

This compound affects several biochemical pathways, including those involved in inflammation, cell cycle regulation, and apoptosis. By modulating these pathways, the compound can reduce inflammation, inhibit cancer cell growth, and induce programmed cell death in malignant cells . These effects are mediated through the inhibition of key signaling molecules and transcription factors.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically well-absorbed in the gastrointestinal tract, distributed widely in tissues, metabolized primarily in the liver, and excreted via the kidneys . These properties influence its bioavailability and therapeutic efficacy. Factors such as metabolic rate and renal function can significantly impact the compound’s pharmacokinetics.

Result of Action

At the molecular level, this compound’s action results in the inhibition of target enzymes and receptors, leading to reduced activity of specific signaling pathways. This can result in decreased cell proliferation, increased apoptosis, and reduced inflammation. At the cellular level, these effects translate to the suppression of tumor growth, alleviation of inflammatory conditions, and potential therapeutic benefits in various diseases .

Biochemical Analysis

Biochemical Properties

Benzofuran-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit glucosylceramide synthase, an enzyme involved in the synthesis of glycosphingolipids . This inhibition can lead to alterations in cellular lipid composition and has potential therapeutic implications for lysosomal storage diseases and neurodegenerative disorders. Additionally, this compound interacts with various proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, this compound inhibits the activity of glucosylceramide synthase by binding to its active site, preventing the enzyme from catalyzing the synthesis of glycosphingolipids . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. For example, this compound has been shown to inhibit glucosylceramide synthase, leading to changes in the synthesis and degradation of glycosphingolipids . These alterations can have significant effects on cellular metabolism and overall cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzofuran-3-carboxamide typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones. This reaction can be catalyzed by bases such as sodium hydroxide or potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Transition-metal catalysis, such as palladium-catalyzed cyclization, is often employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Benzofuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzofuran-3-carboxylic acid.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Benzofuran-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. Its carboxamide group enhances its potential for hydrogen bonding and interaction with biological targets, making it a valuable scaffold in drug discovery .

Properties

IUPAC Name

1-benzofuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQVEXOTZPWBDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344231
Record name 1-benzofuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959304-51-9
Record name 1-benzofuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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